molecular formula C21H20F4N4O B2674010 7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415512-04-6

7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2674010
CAS No.: 2415512-04-6
M. Wt: 420.412
InChI Key: ATTHEGMEBVTMAB-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its incorporation of fluorine atoms, which often impart unique chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Piperidine and Pyridine Moieties: This step often involves nucleophilic substitution reactions where the piperidine and pyridine rings are introduced through reactions with suitable halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated Quinazolinones: Compounds with similar core structures but different substituents.

    Trifluoromethylated Pyridines: Compounds that share the trifluoromethyl pyridine moiety.

Uniqueness

What sets 7-Fluoro-2-methyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is the combination of its fluorinated quinazolinone core with the trifluoromethyl pyridine and piperidine moieties. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N4O/c1-13-27-18-10-16(22)3-4-17(18)20(30)29(13)12-14-6-8-28(9-7-14)19-5-2-15(11-26-19)21(23,24)25/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTHEGMEBVTMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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